4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid
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Overview
Description
4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is characterized by the presence of a pyridinone ring fused to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid typically involves the reaction of pyridinone derivatives with butanoic acid or its derivatives under controlled conditions. One common method involves the condensation of 2-oxo-1,2-dihydropyridine with butanoic acid in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the oxo and carboxyl groups .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid: This compound has a similar structure but features a pyrrolidinone ring instead of a pyridinone ring.
4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: This compound contains an isoindolone ring, offering different chemical properties and reactivity.
Uniqueness
4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid is unique due to its specific pyridinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(2-oxopyridin-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-4-1-2-6-10(8)7-3-5-9(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVYHTBCDXXALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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